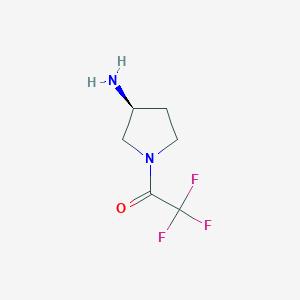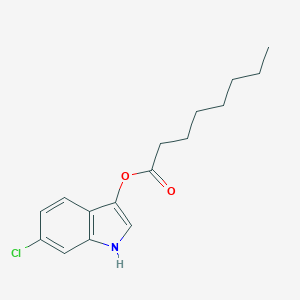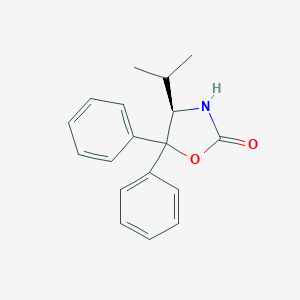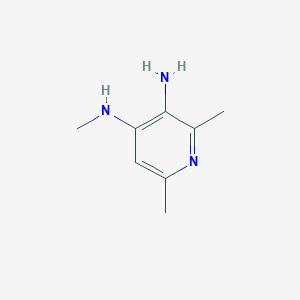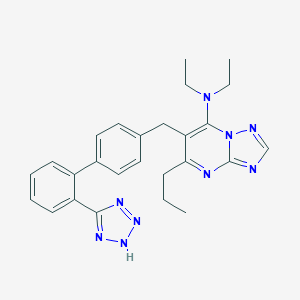
(1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has been the subject of extensive scientific research. This compound is of interest due to its potential applications in the field of medicine, particularly as a potential treatment for various diseases.
科学的研究の応用
(1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to have potential therapeutic effects for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- have been studied extensively in vitro and in vivo. This compound has been found to have a variety of effects on cellular processes, including cell proliferation, apoptosis, and DNA synthesis. Additionally, this compound has been found to have effects on various physiological systems, including the cardiovascular and nervous systems.
実験室実験の利点と制限
One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its potential therapeutic effects for a variety of diseases. Additionally, this compound is relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One potential direction is to further explore its potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the synthesis method for this compound, as well as developing more effective and efficient methods for delivering this compound to target tissues. Finally, future research could explore the potential toxicity of this compound and develop strategies to mitigate its toxic effects.
合成法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multi-step process. The first step involves the preparation of 2-(1H-tetrazol-5-yl) biphenyl-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the appropriate amine to form the corresponding amide. The amide is then cyclized to form the final product.
特性
CAS番号 |
168152-70-3 |
|---|---|
分子式 |
C26H29N9 |
分子量 |
467.6 g/mol |
IUPAC名 |
N,N-diethyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H29N9/c1-4-9-23-22(25(34(5-2)6-3)35-26(29-23)27-17-28-35)16-18-12-14-19(15-13-18)20-10-7-8-11-21(20)24-30-32-33-31-24/h7-8,10-15,17H,4-6,9,16H2,1-3H3,(H,30,31,32,33) |
InChIキー |
AQPXLAPRURJICX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=NC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N(CC)CC |
正規SMILES |
CCCC1=NC2=NC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N(CC)CC |
その他のCAS番号 |
168152-70-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



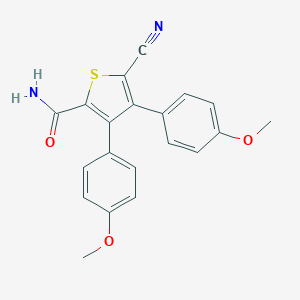

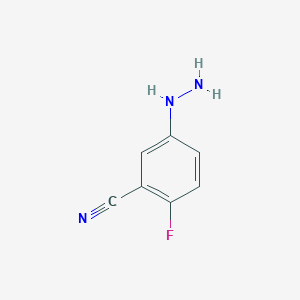
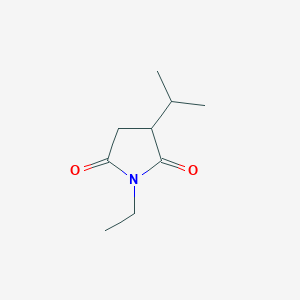
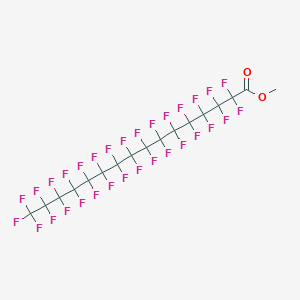

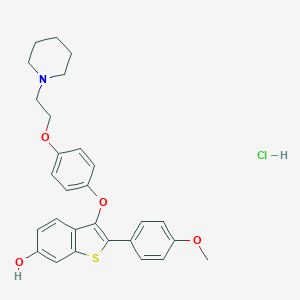
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
